7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Overview
Description
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H4N2O3 It is a derivative of isoquinoline, characterized by the presence of hydroxy, dioxo, and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(2-hydroxyphenyl)acrylic acid with a suitable dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline core. The reaction is usually carried out under reflux conditions, followed by hydrolysis to introduce the hydroxy group at the 7-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxo-5,8-dihydroisoquinoline-4-carboxylates: These compounds share a similar isoquinoline core but differ in the position and nature of substituents.
7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates: These derivatives have arylamino groups at the 7-position, which can enhance their biological activity.
Uniqueness
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile is unique due to the presence of both hydroxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O3/c11-3-6-8(13)5-1-2-12-4-7(5)10(15)9(6)14/h1-2,4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJVKARMANJIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C(=O)C2=O)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907074 | |
Record name | 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-81-1 | |
Record name | 6-Isoquinolinecarbonitrile, 5,8-dihydro-7-hydroxy-5,8-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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